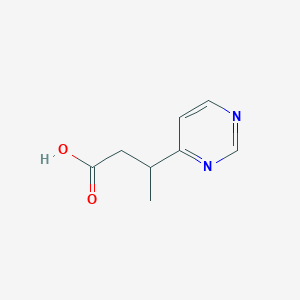![molecular formula C9H11N3 B11917203 3-Ethylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11917203.png)
3-Ethylimidazo[1,5-a]pyridin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylimidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylimidazo[1,5-a]pyridin-1-amine typically involves cyclocondensation reactions. One common method is the cyclization of 2-aminopyridine with ethyl isocyanide under acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazo[1,5-a]pyridine core.
Another approach involves the use of 2-aminopyridine and ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution followed by cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylimidazo[1,5-a]pyridin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group at the 1-position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.
Substitution: Alkylated or acylated derivatives at the amine group.
Aplicaciones Científicas De Investigación
3-Ethylimidazo[1,5-a]pyridin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of materials with specific optical and electronic properties, such as sensors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 3-Ethylimidazo[1,5-a]pyridin-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription processes. The exact pathways involved vary based on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different ring fusion pattern.
Imidazo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
Imidazo[4,5-b]pyridine: A structural isomer with the imidazole ring fused at different positions on the pyridine ring.
Uniqueness
3-Ethylimidazo[1,5-a]pyridin-1-amine is unique due to its specific substitution pattern and the presence of both an ethyl group and an amine group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
3-ethylimidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C9H11N3/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2,10H2,1H3 |
Clave InChI |
AAIPCBWGNBDCOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C2N1C=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)


![2,7-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11917151.png)










